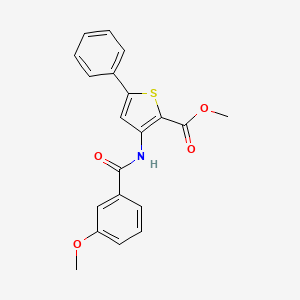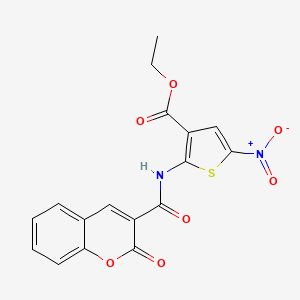
ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate (hereafter referred to as Ethyl 4-Cyano-3-Methyl-5-Phenoxybenzamido-Thiophene-2-Carboxylate or ECM-PBT-2-C) is a novel compound that has been developed for use in a variety of scientific research applications. The compound has been found to have a number of unique properties that make it an ideal candidate for use in a variety of biological and chemical studies.
科学研究应用
ECM-PBT-2-C has been found to be effective in a variety of scientific research applications. The compound has been used in studies of enzyme inhibition, protein-ligand interactions, and drug delivery systems. Additionally, the compound has been used in studies of the structure and function of enzymes, as well as studies of the structure-activity relationships of drugs. The compound has also been used in studies of the binding affinity of drugs to their target proteins.
作用机制
The mechanism of action of ECM-PBT-2-C is not yet fully understood. However, it is believed that the compound binds to the active site of an enzyme, which then results in the inhibition of the enzyme’s activity. Additionally, the compound is believed to interact with target proteins, resulting in the modulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ECM-PBT-2-C are not yet fully understood. However, the compound has been found to be effective in the inhibition of certain enzymes, as well as in the modulation of certain proteins. Additionally, the compound has been found to have an effect on the activity of certain hormones, such as cortisol and testosterone.
实验室实验的优点和局限性
The advantages of using ECM-PBT-2-C in lab experiments include its low cost, easy synthesis, and its ability to be used in a variety of applications. Additionally, the compound has been found to be effective in the inhibition of certain enzymes and the modulation of certain proteins. The limitations of using ECM-PBT-2-C in lab experiments include its relatively short shelf life, and its potential toxicity.
未来方向
The potential future directions for the use of ECM-PBT-2-C include its use in the development of new drugs, the study of enzyme inhibition and protein-ligand interactions, the study of drug delivery systems, and the study of the structure-activity relationships of drugs. Additionally, the compound could be used in the study of the binding affinity of drugs to their target proteins, as well as in the development of new diagnostic tools. Finally, the compound could be used in the study of the biochemical and physiological effects of certain compounds.
合成方法
The synthesis of ECM-PBT-2-C begins with the reaction of 4-cyanothiophene-2-carboxylic acid (CTC) with ethyl 4-phenoxybenzamido-thiophene-2-carboxylate (PBT-2-C) in the presence of a base catalyst. The reaction is carried out in a one-pot process, which results in the formation of a new compound, ECM-PBT-2-C. The reaction is carried out at a temperature of 80°C, and the reaction time is approximately 1 hour. The reaction is conducted under an inert atmosphere, and the yield of the product is approximately 80%.
属性
IUPAC Name |
ethyl 3-methyl-5-[(4-phenoxybenzoyl)amino]-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-3-27-22(26)19-14(2)18(29-13-23)21(30-19)24-20(25)15-9-11-17(12-10-15)28-16-7-5-4-6-8-16/h4-12H,3H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJJDLPSUFQNAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)SC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-5-(4-phenoxybenzamido)-4-thiocyanatothiophene-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6524418.png)
![2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B6524428.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524431.png)


![4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B6524449.png)
![4-methyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6524456.png)
![4-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B6524486.png)
![1'-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoyl]-[1,4'-bipiperidine]-4-carboxamide](/img/structure/B6524491.png)
![1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylbutan-1-one](/img/structure/B6524496.png)
![methyl 4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzoate](/img/structure/B6524510.png)
![2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B6524520.png)
![N-[(2-chlorophenyl)methyl]-4-[(2-{[(2,4-dimethylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B6524524.png)
![2-[(pyridin-3-yl)formamido]ethyl 3,4,5-trimethoxybenzoate hydrochloride](/img/structure/B6524527.png)